4-Fluoro-3-tyrosine

Beschreibung

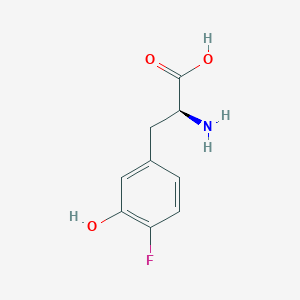

Structure

3D Structure

Eigenschaften

CAS-Nummer |

122001-14-3 |

|---|---|

Molekularformel |

C9H10FNO3 |

Molekulargewicht |

199.18 g/mol |

IUPAC-Name |

(2S)-2-amino-3-(4-fluoro-3-hydroxyphenyl)propanoic acid |

InChI |

InChI=1S/C9H10FNO3/c10-6-2-1-5(4-8(6)12)3-7(11)9(13)14/h1-2,4,7,12H,3,11H2,(H,13,14)/t7-/m0/s1 |

InChI-Schlüssel |

MJDXVMZMAJGVLY-ZETCQYMHSA-N |

SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)F |

Isomerische SMILES |

C1=CC(=C(C=C1C[C@@H](C(=O)O)N)O)F |

Kanonische SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)O)F |

Andere CAS-Nummern |

122001-14-3 |

Synonyme |

4-fluoro-3-tyrosine 4-fluoro-L-m-tyrosine |

Herkunft des Produkts |

United States |

Foundational & Exploratory

introduction to 19F NMR spectroscopy with fluorinated amino acids

Precision Dynamics: A Technical Guide to 19F NMR Spectroscopy with Fluorinated Amino Acids

Executive Summary: The "Spy" in the Matrix

In the high-stakes arena of structural biology and fragment-based drug discovery (FBDD), 19F NMR spectroscopy has evolved from a niche biophysical technique into a primary screening engine. Unlike 1H or 15N methods, which often suffer from spectral crowding in large complexes (>50 kDa), 19F offers a unique "spy" capability: it provides a background-free signal with exquisite sensitivity to conformational changes, ligand binding, and allosteric modulation.

This guide serves as an operational blueprint for researchers implementing Protein-Observed Fluorine (PrOF) NMR. It moves beyond basic theory to address the critical decision-making processes in labeling, acquisition, and data interpretation required for high-fidelity drug development.

The Biophysical Advantage

The utility of 19F stems from its distinct nuclear properties, which create an optimal balance between sensitivity and environmental responsiveness.[1]

| Parameter | 19F Value | Comparison to 1H | Practical Implication |

| Spin | 1/2 | Same | No quadrupolar broadening; sharp lines. |

| Natural Abundance | 100% | Same (vs 99.98%) | No expensive isotopic enrichment required for the fluorine source itself. |

| Sensitivity (Gyromagnetic Ratio) | 40.05 MHz/T | ~83% of 1H | High S/N ratio allows for lower protein concentrations (10–50 µM). |

| Chemical Shift Range | ~800 ppm | ~80x larger | Extreme sensitivity to local electronic environment; resolves distinct conformations. |

| Background Signal | Null | High in 1H | Zero biological background. No spectral subtraction needed. |

The Mechanism of Sensitivity: The 19F chemical shift is dominated by the paramagnetic contribution to the shielding tensor.[2] This makes the nucleus hypersensitive to changes in van der Waals contacts and electrostatic fields.[2][3] A subtle conformational shift that might move a 1H peak by 0.02 ppm can shift a 19F peak by 0.5–2.0 ppm, turning an ambiguous shoulder into a fully resolved peak.

Strategic Labeling Protocols

Getting fluorine into your protein is the primary bottleneck. There are three "Tier 1" strategies, each with specific use-cases.

Strategy A: Biosynthetic Incorporation (The "Auxotroph" Method)

Best for: Global analysis of dynamics; studying allosteric networks. This method utilizes E. coli auxotrophs unable to synthesize aromatic amino acids. By inhibiting the shikimate pathway with glyphosate (a EPSP synthase inhibitor), you force the bacteria to uptake exogenous fluorinated analogs.

Strategy B: Chemical Conjugation (Cysteine Tagging)

Best for: Large complexes; membrane proteins; rapid screening. Targeting solvent-exposed cysteines with thiol-reactive fluorinated small molecules (e.g., BTFA or TFMTS). This is site-selective and does not require auxotrophic strains.

Strategy C: Amber Suppression (Unnatural Amino Acids)

Best for: Pinpoint accuracy; in-cell NMR. Uses an orthogonal tRNA/tRNA-synthetase pair to incorporate a specific fluorinated amino acid (e.g., trifluoromethyl-phenylalanine) at a UAG stop codon.[4]

Visualization: The Labeling Workflow

Figure 1: Decision pathways for incorporating fluorine labels. Green path indicates biosynthetic incorporation; Red path indicates chemical tagging.

Experimental Protocol: The Self-Validating System

This protocol focuses on Biosynthetic Labeling with 5-Fluoro-Tryptophan (5F-Trp) , the gold standard for monitoring protein folding and ligand binding.

Step 1: Expression & Suppression

-

Inoculation: Transform E. coli BL21(DE3) with your plasmid. Grow in M9 minimal media to OD600 ~0.6.

-

Inhibition: Add Glyphosate (1 g/L) to shut down endogenous aromatic synthesis. Wait 30–60 minutes to deplete intracellular stocks.

-

Supplementation: Add 5-Fluoro-Tryptophan (60 mg/L) . Crucial: Also add unlabeled Phe and Tyr (60 mg/L) to ensure cell viability.

-

Induction: Induce with IPTG (0.5–1 mM) and express at 20°C overnight (lower temperature improves folding and solubility of labeled proteins).

Step 2: Sample Preparation

-

Buffer: Use phosphate or HEPES (pH 6.5–7.5). Avoid TRIS if possible, as its temperature coefficient is high.

-

Lock Solvent: Add 5–10% D2O.

-

Standard: Add an internal reference, typically trifluoroacetic acid (TFA) or trichlorofluoromethane (CFCl3) , in a coaxial insert to avoid interaction with the protein.

-

Concentration: 50–100 µM is sufficient for modern cryoprobes.

Step 3: Acquisition (Pulse Sequence)

-

1D Pulse-Acquire: The workhorse sequence.

-

Spectral Width: Set to ~200 ppm (center around -120 ppm for F-Trp).

-

Recycle Delay (d1): 19F T1 relaxation times are roughly 0.5–2.0 seconds. Set d1 to 1.5–2.0s for qualitative work, or 5xT1 for quantitative integration.

-

-

19F CPMG: Use this to filter out broad signals from aggregates or large complexes, retaining only the sharp peaks of mobile regions or small ligands.

Analytical Framework: Interpreting the Signals

Once data is acquired, analysis focuses on three physical phenomena.

A. Chemical Shift Perturbation (CSP)

A shift in peak position (

-

Fast Exchange: Ligand binding results in a single peak moving progressively.

-

Slow Exchange: Ligand binding results in the disappearance of the free peak and appearance of a bound peak. This is common in 19F due to the large chemical shift time scale.

B. Solvent Isotope Effect (SIE)

This validates if a residue is buried or exposed.

-

Method: Acquire spectra in 90% H2O and then in 90% D2O.

-

Result: Solvent-exposed fluorine atoms exhibit a shift (

) of 0.2–0.3 ppm . Buried residues show negligible shifts (<0.05 ppm). This acts as a "depth gauge" for your probe.

C. Relaxation Analysis (T2)

The transverse relaxation rate (R2 = 1/T2) is dominated by Chemical Shift Anisotropy (CSA) at high fields.[5] Broadening of lines often indicates:

-

Conformational exchange (µs–ms timescale).

-

Protein aggregation.[6]

-

Binding to a large target (increased correlation time

).

Visualization: Analytical Decision Tree

Figure 2: Analytical logic for interpreting 19F spectral features. SIE = Solvent Isotope Effect.[7]

Applications in Drug Discovery

Fragment-Based Drug Discovery (FBDD)

19F NMR is the premier method for screening fragment libraries (MW < 300 Da).

-

PrOF NMR (Protein Observed Fluorine): You label the protein. Binding of a non-fluorinated fragment causes a CSP in the protein's fluorine signal. This confirms where the binder hits (if assignments are known).

-

Ligand-Observed (n-FABS/FAXS): You use a fluorinated "spy" ligand that binds weakly to the target. When a hit from a library competes for the site, the spy is displaced, changing its T2 relaxation (line narrowing) or chemical shift.

Case Study: Allosteric Modulators

In GPCRs (G-protein-coupled receptors), 19F probes attached to cytoplasmic helices can distinguish between active, inactive, and intermediate states. Agonists stabilize the "active" chemical shift; inverse agonists stabilize the "inactive" shift. This allows researchers to screen not just for binding, but for functional efficacy early in the pipeline.

References

-

Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). Current applications of 19F NMR to studies of protein structure and dynamics.[8] Progress in Nuclear Magnetic Resonance Spectroscopy.

-

Pomerantz, W. C., et al. (2012). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. ACS Chemical Biology.

-

Arntson, K. E., & Pomerantz, W. C. (2016). Protein-observed fluorine NMR: A molecular-weight-tuned spy for fragment screening. Journal of Medicinal Chemistry.

-

Dalvit, C., et al. (2003). Fluorine-NMR competition binding experiments for high-throughput screening and lead optimization. Combinatorial Chemistry & High Throughput Screening.

-

Crowley, P. B., et al. (2000). The H2(18)O solvent-induced isotope shift in 19F NMR: A probe for solvent accessibility in proteins. Journal of Magnetic Resonance.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of 19F NMR to probe protein structure and conformational changes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]

- 6. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Advanced Applications of 4-[18F]Fluoro-m-Tyrosine (4-FMT) in PET Imaging

The following technical guide details the applications, mechanism, and protocols for 4-Fluoro-3-tyrosine (specifically identified in literature as 4-[18F]Fluoro-m-tyrosine or 4-FMT ).

Executive Summary

4-Fluoro-3-tyrosine , chemically distinct as 4-[18F]Fluoro-L-m-tyrosine (4-FMT) , represents a high-precision radiotracer for the assessment of presynaptic dopaminergic function.[1] Unlike the more common [18F]FDOPA, 4-FMT is structurally engineered to resist metabolism by catechol-O-methyltransferase (COMT). This biochemical resistance eliminates the formation of brain-penetrating methylated metabolites, resulting in significantly higher signal-to-noise ratios in the striatum and superior image clarity.

This guide serves as a technical manual for researchers utilizing 4-FMT to quantify dopaminergic integrity in neurodegenerative disorders (Parkinson’s Disease) and to monitor the viability of dopaminergic cell grafts in regenerative medicine.

Mechanism of Action: The Metabolic Trapping Principle

The utility of 4-FMT relies on its ability to mimic L-DOPA while bypassing its primary catabolic pathway. Understanding this causality is essential for interpreting kinetic data.

The Biological Pathway

-

Transport: 4-FMT crosses the Blood-Brain Barrier (BBB) via the L-type Amino Acid Transporter 1 (LAT1) .

-

Conversion: Once inside the dopaminergic neuron, it acts as a substrate for Aromatic L-Amino Acid Decarboxylase (AADC) .

-

Trapping: AADC converts 4-FMT into 4-Fluoro-m-tyramine .

-

Retention: This amine product is sequestered into synaptic vesicles by Vesicular Monoamine Transporter 2 (VMAT2) , effectively "trapping" the radioactive signal within the nerve terminal.

The "COMT-Resistance" Advantage

-

L-DOPA/FDOPA: Contains a catechol group (3,4-dihydroxy). It is rapidly methylated by COMT to 3-O-methyl-DOPA (3-OMD), which crosses the BBB and washes out slowly, creating high background noise.

-

4-FMT: Contains a single hydroxyl group at the meta position (3-OH) and a fluorine at the para position (4-F). This configuration sterically and chemically precludes COMT activity.

-

Result: The PET signal represents only trapped amine, providing a true measure of AADC activity and terminal density.

Figure 1: Metabolic trapping mechanism of 4-FMT. Note the blocked COMT pathway, which prevents the formation of confounding metabolites common with FDOPA.

Chemical Synthesis Protocol

Synthesis of 4-FMT is challenging due to the need for regioselectivity. The standard field-proven method utilizes electrophilic fluorination via destannylation.

Note: While nucleophilic methods are emerging, electrophilic substitution remains the most reliable route for producing the specific meta-tyrosine isomer with high purity.

Precursor & Reagents

-

Precursor: N-Trifluoroacetyl-3-acetoxy-4-trimethylstannyl-L-phenylalanine ethyl ester.[2]

-

Radionuclide: [18F]F2 or [18F]Acetylhypofluorite ([18F]AcOF).[2][3]

-

Solvent: Freon-11 or Acetonitrile.

Step-by-Step Synthesis Workflow

-

Production of [18F]F2: Produced via the 20Ne(d,α)18F nuclear reaction in a target containing Ne with a trace of F2 carrier (electrophilic source).

-

Fluorination (Destannylation):

-

Dissolve the trimethylstannyl precursor in Freon-11 at -78°C.

-

Bubble [18F]F2 gas through the solution.[2]

-

Mechanism: The electrophilic fluorine attacks the carbon-tin bond (C-Sn), replacing the stannyl group with 18F.

-

-

Hydrolysis (Deprotection):

-

Evaporate solvent.[2]

-

Add 48% HBr or 57% HI and heat to 130°C for 10-15 minutes.

-

This removes the ethyl ester and trifluoroacetyl protecting groups.

-

-

Purification:

-

Neutralize with NaOH.[2]

-

Pass through a semi-preparative HPLC column (C18 reverse phase).

-

Elute with physiological saline/buffer.

-

-

Quality Control:

Figure 2: Electrophilic synthesis workflow via stannyl precursor destannylation.

Clinical Applications & Protocols

Primary Application: Parkinson’s Disease (PD)

4-FMT is used to quantify the loss of dopaminergic nerve terminals in the striatum.

-

Advantage: High contrast allows for the detection of subtle changes in the early stages of PD.

-

Protocol:

-

Premedication: Oral Carbidopa (150-200 mg) administered 60 minutes prior to injection.

-

Reasoning: Carbidopa inhibits peripheral AADC, preventing the metabolism of 4-FMT in the blood. This increases brain uptake and reduces peripheral radioactivity.

-

-

Injection: Intravenous bolus of 185–370 MBq (5–10 mCi) of 4-FMT.

-

Acquisition: Dynamic PET scan for 90 minutes.

-

Analysis: Patlak Graphical Analysis using a reference region (cerebellum or occipital cortex) to determine the influx constant (

).

-

Advanced Application: Cell Replacement Therapy

In clinical trials for PD involving fetal mesencephalic tissue or stem-cell-derived dopaminergic neurons, 4-FMT is the "Gold Standard" for monitoring graft survival.

-

Why: The low background of 4-FMT allows for the visualization of small grafts that would be obscured by the background noise in FDOPA or DTBZ scans.

-

Validation: Increases in

values in the grafted putamen correlate directly with graft survival and functional recovery.

Comparison of Dopaminergic Tracers

| Feature | [18F]FDOPA | 4-[18F]FMT | [11C]DTBZ |

| Target | AADC Activity | AADC Activity | VMAT2 Density |

| COMT Metabolism | Yes (High Background) | No (Low Background) | No |

| Background Noise | High (Striatum/Cerebellum ~ 2-3) | Low (Striatum/Cerebellum > 4) | Low |

| Premedication | Carbidopa + Entacapone (Optional) | Carbidopa (Essential) | None |

| Primary Use | General PD Diagnosis | Graft Monitoring / Early PD | PD Diagnosis |

References

-

Perlmutter M, Satyamurthy N, Luxen A, et al. (1990).[4] Synthesis of 4-[18F]fluoro-L-m-tyrosine: a model analog for the in vivo assessment of central dopaminergic function.[1][2][4][6] Applied Radiation and Isotopes. Link

-

Namavari M, Satyamurthy N, Phelps ME, Barrio JR. (1993).[3] Synthesis of 6-[18F] and 4-[18F]fluoro-L-m-tyrosines via regioselective radiofluorodestannylation.[2][3] Applied Radiation and Isotopes. Link

-

DeJesus OT, Endres CJ, Shelton SE, Nickles RJ, Holden JE. (1997). Evaluation of fluorinated m-tyrosine analogs as PET imaging agents of dopamine nerve terminals: comparison with 6-fluoroDOPA. Journal of Nuclear Medicine. Link

-

Jordan S, Eberling JL, Bankiewicz KS, et al. (1997). 6-[18F]fluoro-L-m-tyrosine: metabolism, positron emission tomography kinetics, and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine lesions in primates. Brain Research. Link

-

Nahmias C, Wahl L, Chirakal R, et al. (1995). A probe for intracerebral aromatic amino-acid decarboxylase activity: distribution and kinetics of [18F]6-fluoro-L-m-tyrosine in the human brain. Movement Disorders. Link

Sources

- 1. 4-[18F]fluoro-L-m-tyrosine: an L-3,4-dihydroxyphenylalanine analog for probing presynaptic dopaminergic function with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-[18F]Fluoro-l-m-tyrosine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis of 6-[18F] and 4-[18F]fluoro-L-m-tyrosines via regioselective radiofluorodestannylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of 4-[18F]fluoro-L-m-tyrosine: a model analog for the in vivo assessment of central dopaminergic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. e-century.us [e-century.us]

- 6. Visualization of dopamine nerve terminals in monkey by positron emission tomography using 4-[18F]fluoro-L-m-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Fluoro-3-tyrosine for studying protein structure and dynamics

An In-depth Technical Guide to 4-Fluoro-3-tyrosine for Studying Protein Structure and Dynamics

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of 4-Fluoro-3-tyrosine (4F3Y), a powerful tool for elucidating protein structure, dynamics, and interactions. We will delve into the unique properties of this non-canonical amino acid, detail its incorporation into proteins, and explore its application in advanced biophysical techniques, with a particular focus on Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction: The Power of a Single Fluorine Atom

In the quest to understand the intricate dance of proteins, the ability to introduce subtle yet informative probes is paramount. 4-Fluoro-3-tyrosine, an analog of the natural amino acid L-tyrosine, offers a minimally perturbative yet powerful approach to studying protein architecture and behavior.[1] The strategic placement of a fluorine atom at the meta position of the tyrosine ring provides a unique spectroscopic handle without significantly altering the protein's overall structure or function.[2] This "atomic mutation" allows for the investigation of local environments within a protein with exceptional sensitivity.[2]

The 19F nucleus possesses several advantageous properties for NMR studies: it has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in a strong NMR signal.[3] Furthermore, the 19F chemical shift is exquisitely sensitive to the local electronic environment, spanning a range of over 400 ppm, making it an ideal reporter for subtle conformational changes, ligand binding events, and protein-protein interactions.[3][4]

Strategic Incorporation of 4-Fluoro-3-tyrosine into Proteins

The successful application of 4F3Y hinges on its effective incorporation into the protein of interest. Two primary strategies are employed: global incorporation and site-specific incorporation. The choice of method depends on the specific research question and the protein system being studied.

Global Incorporation: A Broad View of Tyrosine Environments

Global incorporation involves replacing all tyrosine residues within a protein with 4F3Y. This is typically achieved by growing a protein-expressing organism, such as E. coli, in a minimal medium supplemented with 4F3Y and depleted of natural tyrosine.[2] To prevent the host cells from synthesizing their own tyrosine, auxotrophic strains that are unable to produce aromatic amino acids can be used, or a chemical inhibitor of the shikimate pathway, such as glyphosate, can be added to the culture medium.[3][5]

Experimental Workflow: Global Incorporation of 4F3Y in E. coli

Caption: Workflow for global incorporation of 4-Fluoro-3-tyrosine.

Detailed Protocol for Global Incorporation [2][3]

-

Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the protein of interest. Plate on Luria-Bertani (LB) agar with the appropriate antibiotic and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Cell Washing: Pellet the overnight culture by centrifugation. Discard the supernatant and wash the cell pellet twice with a minimal medium lacking tyrosine to remove any residual rich media.

-

Minimal Medium Growth: Resuspend the washed cells in a minimal medium (e.g., M9) supplemented with glucose, essential vitamins, and all amino acids except tyrosine. Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Inhibition and Labeling: Add glyphosate to the culture to a final concentration of 1 g/L to inhibit the shikimate pathway, thereby blocking the synthesis of aromatic amino acids.[3] Immediately after, add 4-Fluoro-3-tyrosine to a final concentration of 50-100 mg/L.

-

Induction: Induce protein expression by adding the appropriate inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG).

-

Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to allow for protein expression and incorporation of 4F3Y.

-

Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

Site-Specific Incorporation: Probing a Defined Location

For a more targeted investigation, site-specific incorporation allows for the placement of 4F3Y at a single, predetermined position within the protein. This is achieved using amber suppression technology, which involves an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the unnatural amino acid.[6]

Conceptual Workflow: Site-Specific Incorporation

Caption: Conceptual workflow for site-specific incorporation of 4-Fluoro-3-tyrosine.

This technique provides unparalleled precision, enabling the study of a specific tyrosine residue's role in catalysis, ligand binding, or conformational change without interference from other tyrosine residues in the protein.

Applications in Elucidating Protein Structure and Dynamics

The unique properties of 4F3Y make it a versatile probe for a range of biophysical techniques.

19F NMR Spectroscopy: A High-Resolution Window into Protein Behavior

19F NMR is the primary application of 4F3Y labeling. The high sensitivity of the 19F chemical shift to the local environment allows for the detection of subtle changes in protein structure and dynamics.

Key Applications of 19F NMR with 4F3Y:

| Application | Description |

| Protein Folding and Stability | The 19F chemical shifts of 4F3Y residues can report on the folding state of a protein. Changes in chemical shift can be used to monitor folding pathways and determine thermodynamic stability. |

| Ligand Binding | Upon ligand binding, the local environment of 4F3Y residues in or near the binding pocket can change, resulting in a change in their 19F chemical shift. This allows for the determination of binding affinities (Kd) and the mapping of binding sites.[5] |

| Conformational Changes | Allosteric transitions and other conformational changes can be monitored by observing changes in the 19F NMR spectrum. This provides insights into the mechanisms of protein regulation and function.[5][7] |

| Protein-Protein Interactions | The formation of protein complexes can be studied by monitoring changes in the 19F chemical shifts of 4F3Y residues at the interaction interface. |

| Enzyme Catalysis | By incorporating 4F3Y into the active site of an enzyme, it is possible to probe the electronic changes that occur during the catalytic cycle.[8] |

X-ray Crystallography: Aiding in Structure Determination

While NMR is the primary application, 4F3Y can also be beneficial in X-ray crystallography. The electron-dense fluorine atom can aid in phasing during structure determination, particularly for challenging protein targets. The minimal structural perturbation caused by the fluorine substitution ensures that the resulting crystal structure is a faithful representation of the native protein.

Causality Behind Experimental Choices: A Senior Scientist's Perspective

The decision to use 4-Fluoro-3-tyrosine and the choice of incorporation strategy are driven by the specific scientific question at hand.

-

Why 4-Fluoro-3-tyrosine? The meta-substitution of fluorine on the tyrosine ring is a key consideration. It alters the pKa of the phenolic hydroxyl group, making it more acidic.[8] This can be a valuable tool for probing the role of tyrosine protonation states in enzyme catalysis and protein stability.[8] The fluorine atom is also a sensitive reporter of its local electrostatic environment, making it an excellent probe for ligand binding and conformational changes.

-

Global vs. Site-Specific Incorporation: The choice between these two methods is a trade-off between obtaining a comprehensive overview and achieving high-resolution, specific information.

-

Global incorporation is often the first step in characterizing a protein system. It provides a "fingerprint" of all the tyrosine residues, allowing for a broad assessment of their environments and their response to perturbations.

-

Site-specific incorporation is employed when the focus is on a particular tyrosine residue. This is crucial for dissecting the contribution of a single residue to a specific function, such as catalysis or binding.

-

-

Self-Validating Systems: A well-designed experiment using 4F3Y should include internal controls. For example, when studying ligand binding, the 19F NMR spectra should be recorded in the absence and presence of the ligand. A specific and dose-dependent change in the chemical shift of one or more 4F3Y signals provides strong evidence for a direct interaction. Furthermore, comparing the functional activity of the fluorinated protein to the wild-type protein is essential to ensure that the fluorine substitution has not significantly perturbed the protein's function.

Conclusion and Future Outlook

4-Fluoro-3-tyrosine has established itself as an invaluable tool for the detailed investigation of protein structure and dynamics. Its unique spectroscopic properties, combined with versatile incorporation strategies, provide a powerful platform for addressing a wide range of biological questions. As methodologies for unnatural amino acid incorporation continue to improve and NMR technology advances, the applications of 4F3Y are poised to expand further, offering even deeper insights into the complex world of proteins.

References

-

Wilkins, B. J., Marionni, S., Young, D. D., Liu, J., Wang, Y., Di Salvo, M. L., Deiters, A., & Cropp, T. A. (2010). Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise. Biochemistry, 49(8), 1557–1559. [Link]

-

University of Wisconsin-Madison. (n.d.). Fluorine labeling of proteins for NMR studies. Retrieved from [Link]

-

Danielson, E., & Pomerantz, W. C. (2016). USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PMC. [Link]

-

Thi To, U., Di Meo, F., Gulli, J., Bou-Chacra, N., & Budisa, N. (2023). Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates. Frontiers in Bioengineering and Biotechnology. [Link]

-

National Center for Biotechnology Information. (2006). 4-[18F]Fluoro-l-m-tyrosine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

Zgoznik, A., Torta, F., & Aldini, G. (2012). Fluorogenic Tagging of Peptide and Protein 3-Nitrotyrosine with 4-(Aminomethyl)-benzenesulfonic Acid for Quantitative Analysis of Protein Tyrosine Nitration. PMC. [Link]

-

ResearchGate. (n.d.). The most commonly used fluorinated amino acids for PrOF NMR...[Link]

-

Gazzola, S., D'Amico, F., & Metrangolo, P. (2019). 4-Fluoro-Threonine: From Diastereoselective Synthesis to pH-Dependent Conformational Equilibrium in Aqueous Solution. PMC. [Link]

-

Lu, P., Jarema, M., Mosser, K., & Daniel, W. E. (1976). lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. Proceedings of the National Academy of Sciences, 73(10), 3471-3475. [Link]

-

Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. [Link]

-

Young, D. D., & Deiters, A. (2017). Fluorescence Modulation of Green Fluorescent Protein Using Fluorinated Unnatural Amino Acids. MDPI. [Link]

-

Ycas, J. W., Kroll, J. R., & Pomerantz, W. C. (2018). Development of a single culture E. coli expression system for the enzymatic synthesis of fluorinated tyrosine and its incorporation into proteins. PMC. [Link]

-

Danielson, E., & Pomerantz, W. C. (2015). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry. [Link]

-

PubMed. (2020). Tyrosine Conjugation Methods for Protein Labelling. [Link]

-

Wikipedia. (n.d.). Tyrosine. [Link]

-

Li, Q., & Chen, P. R. (2016). Genetically encoding fluorosulfate-L-tyrosine to react with lysine, histidine and tyrosine via SuFEx in proteins in vivo. PMC. [Link]

-

Fellouse, F. A., & Sidhu, S. S. (2007). The Importance of Being Tyrosine: Lessons in Molecular Recognition from Minimalist Synthetic Binding Proteins. PMC. [Link]

-

ResearchGate. (n.d.). (A) Reaction conditions for labelling of a pair of proteins...[Link]

-

Xu, J., & Knutson, J. R. (2022). Ultrafast Förster resonance energy transfer between tyrosine and tryptophan: potential contributions to protein–water dynamics measurements. RSC Publishing. [Link]

-

Jones, C. G., & Harris, K. D. M. (2019). A structure determination protocol based on combined analysis of 3D-ED data, powder XRD data, solid-state NMR data and DFT-D calculations reveals the structure of a new polymorph of l-tyrosine. Chemical Science. [Link]

-

ResearchGate. (n.d.). A structure determination protocol based on combined analysis of 3D-ED data...[Link]

-

van der Kamp, M. W., & Mulholland, A. J. (2026). Loop dynamics, allostery, and function in protein tyrosine phosphatases: insights from molecular simulations. Portland Press. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-fluoro-DL-tyrosine. PubChem. [Link]

-

Samanta, S., & Singh, A. (2016). Tyrosine-derived stimuli responsive, fluorescent amino acids. PMC. [Link]

-

National Center for Biotechnology Information. (2005). O-(3-[18F]Fluoropropyl)-L-tyrosine. In Molecular Imaging and Contrast Agent Database (MICAD). [Link]

-

ResearchGate. (n.d.). Unraveling protein dynamics to understand the brain – the next molecular frontier. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Frontiers | Global incorporation of meta-fluorotyrosine or meta-fluorophenylalanine into 1,2-catechol dioxygenase modulates the binding affinities of substrates [frontiersin.org]

- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. portlandpress.com [portlandpress.com]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

Methodological & Application

Application Note: Site-Specific Incorporation of 3-Fluoro-L-Tyrosine in Mammalian Cells

Executive Summary

This guide details the protocol for the site-specific incorporation of 3-Fluoro-L-Tyrosine (3-FY) into proteins expressed in mammalian cells (HEK293T/CHO). While often mislabeled in procurement catalogs as "4-Fluoro-3-tyrosine," the chemically accurate target is 3-fluoro-L-tyrosine (fluorine at the ortho position to the hydroxyl group).

Why this matters: 3-FY serves as a sensitive

The Core Challenge: Unlike bulky unnatural amino acids (UAAs), 3-FY is structurally similar to native Tyrosine. Endogenous mammalian Tyrosyl-tRNA synthetases (TyrRS) can promiscuously charge 3-FY onto native tRNA

Mechanism of Action: The Orthogonal Translation System

To achieve site-specificity, we hijack the Amber stop codon (TAG). The system requires two exogenous components that are "orthogonal" (non-interacting) to the mammalian host machinery:

-

Suppressor tRNA (

): A bacterial tRNA (derived from B. stearothermophilus) engineered to recognize the UAG codon. It is not recognized by mammalian synthetases. -

Orthogonal Synthetase (aaRS): A variant of E. coli TyrRS evolved to recognize the specific UAA (3-FY or ONB-3-FY) and charge it only onto the suppressor tRNA.

System Logic Flow

Figure 1: Logic flow of Genetic Code Expansion. The critical checkpoint is the rejection of the UAA by endogenous mammalian synthetases, often achieved by using a photocaged precursor (ONB-3-FY).

Materials & Reagents

A. Plasmid Systems

| Component | Plasmid Description | Function |

| OTS Plasmid | pCMV-EcTyrRS(poly)-4xU6-tRNA | Expresses the orthogonal Synthetase and multiple copies of the suppressor tRNA. Note: The EcTyrRS must be the "polyspecific" or specific 3-FY variant. |

| Reporter/GOI | pcDNA3.1-GFP(Y39TAG) | Gene of Interest with a TAG mutation at the desired labeling site. |

B. Chemical Reagents[1][2][3]

-

Unnatural Amino Acid:

-

Option A (High Specificity):ONB-3-Fluoro-L-Tyrosine (Photocaged). Prevents background incorporation.[1] Requires UV activation.

-

Option B (Direct):3-Fluoro-L-Tyrosine (3-FY) . Warning: High risk of background incorporation into native Tyr sites.

-

-

Transfection Reagent: PEI MAX (Polysciences) or Lipofectamine 3000.

-

Media: DMEM (High Glucose), supplemented with 10% FBS (Tet-free preferred).

Experimental Protocol

Phase 1: Transfection & Incorporation (HEK293T)

Step 1: Cell Seeding

-

Seed HEK293T cells in 6-well plates (or 10 cm dishes for NMR yields).

-

Target density: 70-80% confluence at the time of transfection.

Step 2: Transfection Mix Preparation (Per well of 6-well plate)

-

DNA: 1.5 µg Total DNA.

-

Ratio: 4:1 (OTS Plasmid : GOI Plasmid). High levels of tRNA/RS are crucial for suppression efficiency.

-

-

Reagent: 4.5 µL PEI MAX (1 mg/mL).

-

Buffer: Dilute in 200 µL Opti-MEM. Incubate 15 mins at RT.

Step 3: UAA Addition (Critical Timing)

-

Method A (Direct 3-FY): Add 3-FY to the medium (final conc: 1 mM ) immediately before adding the transfection mix. Adjust pH of stock solution to 7.4 before addition.

-

Method B (Photocaged ONB-3-FY - Recommended): Add ONB-3-FY (final conc: 0.5 - 1 mM ) 4 hours post-transfection. Perform all steps in dark/red light to prevent premature decaging.

Step 4: Expression

-

Incubate cells for 24-36 hours at 37°C, 5% CO

.

Phase 2: Decaging (If using ONB-3-FY)

If using the photocaged variant, the protein now contains the bulky ONB-protected 3-FY. You must remove the protecting group to restore the 3-FY structure.

-

Wash cells with PBS.

-

Irradiate cells (or lysate) with UV light (365 nm) for 10–20 minutes on ice.

-

Note: Ensure the light source is calibrated to avoid heating the sample.

-

Phase 3: Harvest & Lysis

-

Lyse cells in RIPA buffer supplemented with Protease Inhibitors.

-

Clarify lysate by centrifugation (14,000 x g, 10 min, 4°C).

-

Proceed to purification (e.g., Ni-NTA if His-tagged) or Western Blot.

Validation & Quality Control

A. Western Blotting

Always run three lanes to verify orthogonality :

-

Lane 1: Plasmid + UAA (Expected: Full-length protein band).

-

Lane 2: Plasmid - UAA (Expected: Truncated protein/No band). If a band appears here, your system is "leaky" or the endogenous machinery is reading through the stop codon.

-

Lane 3: WT Protein (Positive Control).

B. Mass Spectrometry (The Gold Standard)

To confirm site-specific incorporation versus global replacement:

-

Purify the protein.

-

Perform Tryptic Digest + LC-MS/MS.

-

Search Parameters:

-

Look for the peptide containing the TAG site.

-

Mass Shift: 3-Fluoro-Tyr adds +17.99 Da (F=19 vs H=1) relative to Tyrosine.

-

Check: Ensure other Tyrosine residues in the peptide do not show the +18 Da shift. If they do, you have global background incorporation (scrambling).

-

C. F-NMR Spectroscopy

-

Resonance: 3-FY typically appears around -136 ppm (relative to CFCl

), but shifts significantly based on local electrostatic environment. -

Benefit: The single Fluorine signal verifies the protein is folded and the probe is in a unique environment.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Expression Yield | Amber suppression is inefficient compared to native translation. | Increase the ratio of OTS plasmid to GOI plasmid (up to 5:1). Ensure UAA concentration is >0.5 mM. |

| High Background (-UAA) | "Leaky" Stop Codon or Endogenous Incorporation. | 1. Switch to the Photocaged (ONB-3-FY) method. 2. Use a stronger tandem-array tRNA plasmid (e.g., 4xU6-tRNA). |

| Cell Toxicity | UAA or Transfection reagent toxicity. | Change media 4 hours post-transfection. Titrate UAA concentration down to 0.25 mM. |

| No | Protein unfolded or aggregated. | Check 1H-NMR or CD spectra to confirm folding. Ensure the F-label is not buried in a paramagnetic pocket. |

References

-

Sakamoto, K., et al. (2002).[2] Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells.[3][4][5][6] Nucleic Acids Research. Link

-

Wilkins, B. J., et al. (2010).[1] Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise.[1][6] Biochemistry.[1][6][7] Link

-

Thibodeaux, G. N., et al. (2010).[4] Transforming a Pair of Orthogonal tRNA-aminoacyl-tRNA Synthetase from Archaea to Function in Mammalian Cells. PLoS ONE.[4] Link

-

Cellitti, S. E., et al. (2008). In vivo incorporation of unnatural amino acids to probe structure, dynamics, and ligand binding in a large protein by 19F NMR. Journal of the American Chemical Society.[8][6] Link

-

Wang, L., et al. (2006). Expanding the genetic code.[4][5][6] Annual Review of Biophysics. Link

Sources

- 1. Site-specific incorporation of fluorotyrosines into proteins in Escherichia coli by photochemical disguise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Transforming a Pair of Orthogonal tRNA-aminoacyl-tRNA Synthetase from Archaea to Function in Mammalian Cells | PLOS One [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The precious Fluorine on the Ring: Fluorine NMR for biological systems - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 19F NMR Data Acquisition with 4-Fluoro-3-tyrosine

Introduction: The Power of the Fluorine Nucleus in Biological NMR

The fluorine-19 (¹⁹F) nucleus offers a unique and powerful lens for investigating the structure, dynamics, and interactions of biological macromolecules.[1][2] Its advantageous nuclear properties, including a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio (83% of the proton's sensitivity), make it an exceptional NMR probe.[1][2][3] What truly sets ¹⁹F NMR apart in a biological context is the virtual absence of fluorine in native biological systems, resulting in background-free spectra where the only signals observed are from the intentionally introduced fluorine labels.[2][4] Furthermore, the ¹⁹F nucleus exhibits a vast chemical shift range, spanning over 400 ppm, which makes it exquisitely sensitive to subtle changes in its local electronic environment.[1][5] This sensitivity allows researchers to monitor protein folding, conformational changes, and ligand binding with high fidelity.[1][2]

Aromatic amino acids are frequently chosen for fluorine labeling because they are often located in structurally significant regions of proteins, such as active sites and protein-protein interfaces.[1] Among these, 4-Fluoro-3-tyrosine (4F-3-Tyr) has emerged as a valuable probe, although historically less common than its 3-fluoro counterpart. This guide provides a comprehensive overview and detailed protocols for the effective incorporation of 4F-3-Tyr into proteins and the subsequent acquisition of high-quality ¹⁹F NMR data.

Part 1: Incorporating 4-Fluoro-3-tyrosine into Recombinant Proteins

The foundational step for any protein-observed ¹⁹F NMR study is the successful incorporation of the fluorinated amino acid into the protein of interest. Several methods exist, with the choice depending on the expression system and desired labeling efficiency.

Method 1: In Vivo Incorporation in E. coli

A common and cost-effective method involves using an E. coli expression system. To ensure efficient incorporation of the exogenous 4F-3-Tyr, it is often necessary to inhibit the endogenous synthesis of aromatic amino acids.

Rationale: E. coli can synthesize its own tyrosine. To maximize the uptake and incorporation of 4F-3-Tyr, the native biosynthetic pathway is suppressed. Glyphosate is a commonly used inhibitor for this purpose.[1]

Protocol for Incorporation in E. coli

-

Transformation: Transform the plasmid DNA encoding the protein of interest into a suitable E. coli expression strain, such as BL21(DE3), and plate on LB-agar with the appropriate antibiotic. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow overnight at 37°C with shaking.

-

Minimal Media Growth: Prepare a larger volume of minimal media (e.g., M9) supplemented with the necessary antibiotic. Inoculate with the overnight starter culture and grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.[1]

-

Induction and Labeling:

-

Cool the culture to 18-20°C.

-

Add glyphosate to inhibit the aromatic amino acid biosynthesis pathway.[1]

-

Supplement the medium with 4-Fluoro-3-tyrosine, along with L-phenylalanine and L-tryptophan, to ensure the cells have the other necessary aromatic amino acids.[1]

-

Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

-

-

Harvesting: Continue to incubate the culture at the lower temperature (18-20°C) for 18-20 hours. Harvest the cells by centrifugation. The cell pellet, containing the 4F-3-Tyr labeled protein, can be stored at -80°C until purification.

Method 2: Direct Expression in Human Cells

For studies requiring a more native cellular environment or for proteins that do not express well in bacteria, direct expression in human cells (e.g., HEK293T) is a powerful alternative.[4]

Rationale: A medium-switch strategy allows for the initial growth and proliferation of the cells in standard media, followed by a switch to a custom medium containing the fluorinated amino acid just before and during protein expression. This approach can achieve high incorporation efficiencies.[4]

Part 2: Sample Preparation for NMR Spectroscopy

Meticulous sample preparation is critical for obtaining high-resolution NMR spectra. The goal is to have a pure, concentrated, and stable protein sample in a suitable NMR buffer.

Protocol for NMR Sample Preparation

-

Cell Lysis: Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) and lyse the cells using a sonicator or a French press.

-

Purification: Purify the 4F-3-Tyr labeled protein from the cell lysate using standard chromatographic techniques (e.g., affinity chromatography, ion exchange, size exclusion) that have been optimized for the unlabeled protein.

-

Buffer Exchange and Concentration: Exchange the purified protein into a suitable NMR buffer. This buffer should be optimized for protein stability and should contain 5-10% D₂O for the spectrometer's lock system. A typical NMR buffer might be 20 mM Sodium Phosphate, 50 mM NaCl, pH 7.0, 10% D₂O.

-

Final Sample: Concentrate the protein to the desired concentration, typically in the range of 100 µM to 1 mM. Transfer the final sample to a high-quality NMR tube.

Part 3: NMR Data Acquisition

The acquisition of ¹⁹F NMR data requires a spectrometer equipped with a probe that can be tuned to the fluorine frequency. Modern triple-resonance cryoprobes often have this capability.

Spectrometer Setup and Referencing

Chemical Shift Referencing: The wide chemical shift range of ¹⁹F makes accurate referencing crucial.[3] Historically, neat trichlorofluoromethane (CFCl₃) was used as an external standard (0 ppm).[3][6] However, due to its environmental impact and volatility, internal references are now more common. A small amount of a stable, non-reactive fluorinated compound that gives a single sharp resonance away from the protein signals can be added to the buffer. Trifluoroacetic acid (TFA) is a common choice. It is important to note that ¹⁹F chemical shifts can be sensitive to solvent, temperature, and pH, so consistency is key.[3][7][8]

Experimental Workflow for ¹⁹F NMR with 4-Fluoro-3-tyrosine

Caption: General workflow for a ¹⁹F NMR experiment using 4-Fluoro-3-tyrosine.

Protocol for 1D ¹⁹F NMR Data Acquisition

This protocol describes a standard 1D ¹⁹F experiment, which is often sufficient for monitoring ligand binding or conformational changes.[1]

-

Lock and Shim: Insert the sample into the magnet. Lock onto the D₂O signal and shim the magnetic field to achieve good homogeneity.

-

Tuning and Matching: Tune and match the ¹⁹F channel of the probe.

-

Determine 90° Pulse Width: Calibrate the ¹⁹F 90° pulse width for your sample.

-

Set Acquisition Parameters: Set up a 1D pulse-acquire experiment with the parameters outlined in the table below.

-

Rationale for Proton Decoupling: While not always necessary for protein-observed experiments where signals are broad, proton decoupling can be used to remove ¹H-¹⁹F J-couplings, which simplifies the spectrum by collapsing multiplets into single peaks.[3][9] This is particularly useful for smaller proteins or when observing fluorinated small molecules.

-

Rationale for Relaxation Delay: For quantitative analysis where peak integrals are compared, the relaxation delay (d1) should be set to at least 5 times the longest T₁ relaxation time of the ¹⁹F nuclei of interest.[9] This ensures that all signals have fully relaxed before the next scan, making the resulting peak areas proportional to the number of nuclei.

-

-

Acquire Data: Start the acquisition. The number of scans will depend on the protein concentration and the desired signal-to-noise ratio.

-

Process Data: After acquisition, apply a Fourier transform to the free induction decay (FID). Phase the spectrum and perform baseline correction.

| Parameter | Recommended Value | Rationale |

| Pulse Sequence | Simple pulse-acquire | The most basic and robust sequence for 1D spectra. |

| Spectral Width | ~200 ppm | Sufficient to cover the chemical shift range of fluorinated aromatic amino acids.[3][5] |

| Transmitter Offset | Centered on the expected resonance region | Maximizes excitation efficiency and minimizes artifacts. |

| Acquisition Time (aq) | 0.1 - 0.5 s | A longer acquisition time provides better resolution. |

| Relaxation Delay (d1) | 1 - 2 s (or 5 x T₁) | Allows for sufficient relaxation between scans.[9] |

| Number of Scans (ns) | 1024 - 4096 (or more) | Dependent on sample concentration and desired signal-to-noise. |

| Proton Decoupling | Optional (e.g., GARP) | Removes ¹H-¹⁹F coupling to simplify the spectrum.[9] |

Part 4: Advanced NMR Experiments and Applications

While 1D ¹⁹F NMR is a powerful tool, more advanced experiments can provide deeper insights.

-

2D ¹H-¹⁹F HETCOR: This experiment correlates the chemical shifts of fluorine nuclei with their directly attached or nearby protons, aiding in resonance assignment.[10][11]

-

¹⁹F T₂ Relaxation-Filtered Experiments (e.g., CPMG): These experiments are highly effective for fragment-based drug discovery.[12][13] They can selectively detect the signals of small molecules that bind to a large protein target, as the signals from the bound fragments will have shorter T₂ relaxation times.

-

¹⁹F-¹⁹F NOESY/HOESY: These experiments detect through-space interactions (Nuclear Overhauser Effect) between fluorine nuclei or between fluorine and proton nuclei, providing distance constraints for structural analysis.[14][15]

Applications in Drug Development and Structural Biology

The use of 4F-3-Tyr in ¹⁹F NMR provides a versatile platform for:

-

Fragment-Based Screening: Rapidly screen libraries of fluorinated fragments to identify binders to a protein target.[13][16][17]

-

Ligand Binding and Affinity Quantification: Monitor changes in the ¹⁹F chemical shift or line shape upon titration of a ligand to determine binding affinities (K_D).[18]

-

Conformational Dynamics: Resolve distinct signals for different conformational states of a protein and monitor their populations under various conditions.[2]

-

Allostery and Protein-Protein Interactions: Use the ¹⁹F label as a reporter to detect structural changes at one site that are induced by binding events at a distant site.[2]

Conclusion

The incorporation of 4-Fluoro-3-tyrosine as a ¹⁹F NMR probe is a robust and highly informative method for studying proteins. Its sensitivity to the local environment provides a powerful tool for drug discovery professionals and structural biologists. By following the detailed protocols for protein labeling, sample preparation, and data acquisition outlined in this guide, researchers can effectively leverage the unique advantages of ¹⁹F NMR to gain critical insights into their biological systems of interest.

References

-

University of Connecticut Health Center. Fluorine labeling of proteins for NMR studies. Retrieved from [Link]

-

Brisa, R. P., et al. (2023). Direct Expression of Fluorinated Proteins in Human Cells for ¹⁹F In-Cell NMR Spectroscopy. Journal of the American Chemical Society, 145(2), 1083–1093. [Link]

-

Arntson, K. E., & Pomerantz, W. C. (2019). 2-Fluorotyrosine is a valuable but understudied amino acid for protein-observed ¹⁹F NMR. Journal of Biomolecular NMR, 73(10-11), 599–610. [Link]

-

Russell, D. (2018). Applications of ¹⁹F NMR to Pharmaceutical Structure Elucidation Problems - Why Fluorine is Your Best Friend for Structure Elucidation. University of British Columbia Chemistry. [Link]

-

ResearchGate. Development of a 1D ¹⁹F T2 relaxation-filtered, broadband pulse.... Retrieved from [Link]

-

Soellner, M. B., et al. (2022). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Communications Chemistry, 5(1), 1-9. [Link]

-

Kadum, E., et al. (2022). ¹⁹F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(19), 5555–5565. [Link]

-

Isakson, L., et al. (2021). A beginner's guide to ¹⁹F NMR and its role in drug screening. Journal of Magnetic Resonance Open, 8-9, 100021. [Link]

-

MDPI. (2024). Perspectives on Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. [Link]

-

ChemRxiv. (2023). Serum Amine Profiling through Fluorine-Labeled ¹⁹F NMR Analysis. [Link]

-

Jackson, J. C., et al. (2007). Preparation of site-specifically labeled fluorinated proteins for ¹⁹F-NMR structural characterization. Nature Protocols, 2(5), 1149–1156. [Link]

-

UC Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Wiley Online Library. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using ¹⁹F NMR. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Ottawa. ¹⁹Flourine NMR. Retrieved from [Link]

-

Gee, C. T., et al. (2016). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 21(7), 922. [Link]

-

Arntson, K. E., & Pomerantz, W. C. (2021). ligand-observed and protein-observed ¹⁹F NMR applications for fragment-based drug discovery. RSC Medicinal Chemistry, 12(8), 1259–1274. [Link]

-

ResearchGate. ¹⁹F spectra of 3-Fluoro-DL-tyrosine/riboflavin 5'-monophosphate in.... Retrieved from [Link]

-

Arntson, K. E., & Pomerantz, W. C. (2016). Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery. Journal of Medicinal Chemistry, 59(2), 512–529. [Link]

-

Viegas, A., et al. (2020). Through-Space Scalar ¹⁹F–¹⁹F Couplings between Fluorinated Non-Canonical Amino Acids for the Detection of Specific Protein Conformations. ETH Zurich Research Collection. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: ¹⁹F NMR Chemical Shifts. Retrieved from [Link]

-

KOPS. (2024). Fluorine Labeling and ¹⁹F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. [Link]

-

Gee, C. T., et al. (2016). Protein-observed ¹⁹F-NMR for fragment screening, affinity quantification and druggability assessment. Nature Protocols, 11(8), 1429–1444. [Link]

-

MDPI. (2017). Application of NMR Screening Methods with ¹⁹F Detection to Fluorinated Compounds Bound to Proteins. [Link]

-

Troilo, F., et al. (2022). Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. Molecules, 27(7), 2351. [Link]

-

Lu, P., et al. (1976). lac repressor: 3-fluorotyrosine substitution for nuclear magnetic resonance studies. Proceedings of the National Academy of Sciences, 73(4), 980–983. [Link]

-

Salwiczek, M., et al. (2008). Solid state ¹⁹F NMR parameters of fluorine-labeled amino acids. Part II: aliphatic substituents. Journal of Biomolecular NMR, 40(4), 237–249. [Link]

Sources

- 1. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Applications of 19F NMR to Pharmaceutical Structure Elucidation Problems - Why Fluorine is Your Best Friend for Structure Elucidation | UBC Chemistry [chem.ubc.ca]

- 15. pubs.acs.org [pubs.acs.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

expressing proteins with 4-Fluoro-3-tyrosine in E. coli auxotrophs

Application Note & Protocol

Title: High-Fidelity Incorporation of 4-Fluoro-L-tyrosine into Recombinant Proteins Using Engineered E. coli Tyrosine Auxotrophs

Abstract

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins represents a powerful tool for probing biological function, engineering novel protein properties, and developing advanced biotherapeutics. This guide provides a comprehensive, field-proven protocol for the high-fidelity expression of proteins containing 4-Fluoro-L-tyrosine (4-F-Tyr) using engineered E. coli tyrosine auxotrophs. We delve into the underlying principles, from strain selection and media formulation to expression optimization and protein characterization, ensuring a robust and reproducible workflow. This document is designed to be a self-validating system, explaining the causality behind experimental choices to empower researchers to successfully implement and adapt this powerful technology.

Introduction: The Rationale for Fluorinated Tyrosine Analogs

The substitution of specific amino acids with fluorinated analogs offers a unique method for protein engineering. The fluorine atom is small and minimally perturbing sterically, yet it is highly electronegative, capable of altering the electronic properties of the amino acid side chain. 4-Fluoro-L-tyrosine, in particular, is a valuable tyrosine analog for several reasons:

-

Probing Protein Structure and Function: The fluorine atom can serve as a sensitive probe for ¹⁹F NMR spectroscopy, allowing for the detailed analysis of protein conformation, dynamics, and ligand binding without the background noise inherent in ¹H NMR.

-

Modulating Protein Stability: The introduction of fluorine can enhance the thermal and chemical stability of proteins by strengthening local hydrophobic interactions.

-

Altering Enzymatic Activity: The electron-withdrawing nature of fluorine can change the pKa of the tyrosine hydroxyl group, potentially modulating the catalytic activity of enzymes where tyrosine plays a key role in the active site.

The successful incorporation of 4-F-Tyr requires overcoming the cell's natural biosynthetic pathways. This is achieved by using an E. coli strain that is auxotrophic for tyrosine, meaning it cannot synthesize its own tyrosine and is therefore dependent on an external supply. By providing 4-F-Tyr in a defined minimal medium, we can effectively force its incorporation into the growing polypeptide chain in place of natural tyrosine.

The Core System: The Tyrosine Auxotroph

The cornerstone of this technique is the use of an E. coli strain incapable of synthesizing L-tyrosine. A common and effective choice is a strain with a knockout of the tyrA gene. The tyrA gene encodes prephenate dehydrogenase, a key enzyme in the tyrosine biosynthesis pathway. Its absence ensures that the cell is entirely dependent on exogenous tyrosine or its analogs for protein synthesis.

Diagram 1: Tyrosine Biosynthesis Pathway and the tyrA Knockout Strategy

Caption: The tyrA gene knockout blocks the conversion of prephenate, forcing the cell to rely on external tyrosine sources.

Experimental Workflow: A Step-by-Step Protocol

This protocol is designed for the expression of a target protein containing 4-F-Tyr using a T7 expression system in a tyrA knockout E. coli strain (e.g., a derivative of BL21(DE3)).

Diagram 2: Overall Experimental Workflow

Caption: High-level overview of the 4-F-Tyr protein expression protocol.

Materials and Reagents

| Reagent/Material | Recommended Specifications |

| E. coli Strain | tyrA knockout, e.g., BL21(DE3) tyrA⁻ |

| Expression Vector | pET vector series or similar, containing the gene of interest with a purification tag |

| 4-Fluoro-L-tyrosine | >98% purity |

| L-Tyrosine | Cell culture grade |

| Rich Medium | LB or TB Broth |

| Minimal Medium | M9 salts supplemented with glucose, MgSO₄, CaCl₂, and trace metals |

| Inducer | Isopropyl β-D-1-thiogalactopyranoside (IPTG) |

| Antibiotics | As required by the expression vector and strain |

Protocol: Step-by-Step

Step 1: Starter Culture (Day 1)

-

In a sterile culture tube, inoculate 5 mL of Luria-Bertani (LB) broth supplemented with the appropriate antibiotic and 20 mg/L L-tyrosine.

-

Expertise & Experience: The initial starter culture is grown in rich medium with L-tyrosine to ensure a healthy, dense population of cells before transferring to the minimal medium. This avoids a long lag phase and selects for viable cells.

-

-

Inoculate with a single colony of the E. coli expression strain harboring your plasmid of interest.

-

Incubate overnight at 37°C with shaking (220-250 rpm).

Step 2: Adaptation to Minimal Medium (Day 2)

-

Prepare M9 minimal medium. For 1 L, combine:

-

5x M9 salts (sterile): 200 mL

-

1 M MgSO₄ (sterile): 2 mL

-

1 M CaCl₂ (sterile): 0.1 mL

-

20% (w/v) Glucose (sterile): 20 mL

-

Trace Metals Solution (optional but recommended)

-

Appropriate antibiotic

-

Sterile water to 1 L

-

Trustworthiness: Prepare and sterilize the components of the M9 medium separately and combine them aseptically just before use. This prevents the precipitation of salts and caramelization of the sugar.

-

-

Inoculate 100 mL of the prepared M9 minimal medium with the overnight starter culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

-

Incubate at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8 (mid-log phase). This can take several hours.

Step 3: Induction and 4-F-Tyr Incorporation (Day 2)

-

Once the culture reaches the target OD₆₀₀, induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

-

Expertise & Experience: The optimal IPTG concentration should be determined empirically for your protein of interest. A lower concentration can sometimes improve protein solubility.

-

-

Simultaneously, add 4-Fluoro-L-tyrosine to a final concentration of 50-100 mg/L.

-

Expertise & Experience: 4-F-Tyr has limited solubility in water. Prepare a concentrated stock solution (e.g., 10 mg/mL) in 1 M HCl, then neutralize with NaOH before adding to the culture. Ensure the final pH of the culture is not significantly altered.

-

-

Reduce the incubation temperature to 18-25°C and continue shaking for 4-16 hours.

-

Causality: Lowering the temperature slows down protein synthesis, which often promotes proper protein folding and reduces the formation of inclusion bodies, especially for complex proteins.

-

Step 4: Cell Harvest and Protein Purification (Day 3)

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Discard the supernatant and store the cell pellet at -80°C or proceed directly to lysis and purification.

-

Purify the target protein using standard protocols appropriate for your purification tag (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

Validation and Quality Control

It is crucial to verify the successful incorporation of 4-F-Tyr and the integrity of the expressed protein.

| Analysis Method | Purpose | Expected Outcome |

| SDS-PAGE | To assess protein expression level and purity. | A band at the expected molecular weight of the target protein. |

| Mass Spectrometry | To confirm the incorporation of 4-F-Tyr and determine incorporation efficiency. | A mass shift corresponding to the substitution of tyrosine (181.19 Da) with 4-F-Tyr (199.18 Da). |

| ¹⁹F NMR Spectroscopy | To provide a unique spectroscopic handle for structural and functional studies. | A signal in the ¹⁹F NMR spectrum corresponding to the fluorinated tyrosine residues. |

Troubleshooting Common Issues

-

Low Protein Yield:

-

Cause: Toxicity of the target protein or 4-F-Tyr.

-

Solution: Lower the induction temperature, reduce IPTG concentration, or optimize the concentration of 4-F-Tyr.

-

-

No or Low Incorporation of 4-F-Tyr:

-

Cause: Contamination with L-tyrosine from the starter culture or incomplete depletion of intracellular pools.

-

Solution: Ensure a minimal carry-over from the starter culture by washing the cells with M9 medium before inoculating the main culture.

-

-

Protein in Inclusion Bodies:

-

Cause: Misfolding of the expressed protein.

-

Solution: Lower the expression temperature, use a weaker promoter, or co-express molecular chaperones.

-

Conclusion

The use of tyrosine auxotrophic E. coli strains provides a reliable and cost-effective method for the site-specific incorporation of 4-Fluoro-L-tyrosine into recombinant proteins. By carefully controlling the growth medium and expression conditions, researchers can achieve high-fidelity incorporation, opening up new avenues for protein engineering, structural biology, and the development of novel biotherapeutics. The protocols and insights provided in this guide offer a robust framework for the successful implementation of this powerful technology.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 68936, 4-Fluoro-L-tyrosine". PubChem. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Fluoro-3-tyrosine Concentration in Cell Culture Media

Welcome to the comprehensive technical guide for optimizing the concentration of 4-Fluoro-3-tyrosine (4F3Y) in your cell culture media. This resource is tailored for researchers, scientists, and drug development professionals engaged in the site-specific incorporation of this non-canonical amino acid (ncAA) into recombinant proteins.

Given that specific literature on 4-Fluoro-3-tyrosine is emerging, this guide is built upon established principles for the use of ncAAs and other fluorinated tyrosine analogs. The protocols and concentration ranges provided herein are intended as robust starting points for your empirical optimization, ensuring a scientifically sound approach to your experiments.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration for 4-Fluoro-3-tyrosine in my cell culture medium?

A1: For initial experiments, a concentration range of 0.1 mM to 1 mM of 4-Fluoro-3-tyrosine is recommended.[1] This range is derived from typical concentrations used for various ncAAs in mammalian cell culture.[1] The optimal concentration will be highly dependent on your specific experimental system, including the cell line (e.g., CHO, HEK293), the efficiency of your orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair, and the inherent cytotoxicity of 4-Fluoro-3-tyrosine.[2][3] A crucial first step is to perform a dose-response experiment to determine the ideal concentration for your unique setup.

Q2: How should I prepare a stock solution of 4-Fluoro-3-tyrosine?

A2: Tyrosine and its derivatives often exhibit limited solubility in solutions at neutral pH.[4][5] While specific solubility data for 4-Fluoro-3-tyrosine are not widely available, the following general protocol can be adapted. It is always advisable to test solubility in a small volume first.

Protocol for Preparing a 100 mM Stock Solution:

-

Carefully weigh the desired amount of 4-Fluoro-3-tyrosine powder.

-

To aid dissolution, add a small volume of 1 M NaOH dropwise while continuously vortexing.

-

Once the powder is fully dissolved, add your chosen solvent (e.g., sterile deionized water or PBS) to achieve the final desired volume.

-

Carefully adjust the pH to a physiologically compatible range (typically 7.0-7.4) using 1 M HCl. Be cautious, as rapid neutralization can cause the compound to precipitate.

-

Prior to adding to your cell culture medium, sterilize the stock solution by passing it through a 0.22 µm filter.

An alternative approach for compounds with poor aqueous solubility is to dissolve them in an organic solvent, such as DMSO, at a high concentration and then dilute this stock into the culture medium.[1] It is critical to ensure the final concentration of the organic solvent in the culture is minimal (typically below 0.5% for DMSO) to prevent solvent-induced cytotoxicity.

Q3: Should I be concerned about the potential toxicity of 4-Fluoro-3-tyrosine to my cells?

A3: Non-canonical amino acids can exert cytotoxic effects that are often cell-line specific.[6] Studies on other tyrosine isomers and oxidized amino acids have demonstrated potential toxicity. It is therefore imperative to conduct a cytotoxicity assay to establish a safe working concentration range for your particular cell line. We recommend testing a concentration gradient from 0.1 mM up to 5 mM as a starting point.

Q4: How can I confirm that 4-Fluoro-3-tyrosine has been successfully incorporated into my target protein?

A4: The gold standard for verifying the incorporation of a non-canonical amino acid is mass spectrometry (MS) . Analysis of the intact protein or its peptide fragments after digestion will reveal a characteristic mass shift corresponding to the substitution of a tyrosine residue with 4-Fluoro-3-tyrosine. For proteins that can be produced in high yields, ¹⁹F NMR spectroscopy offers an alternative and powerful analytical method.[7]

Q5: Is a specialized aminoacyl-tRNA synthetase (aaRS) necessary for 4-Fluoro-3-tyrosine incorporation?

A5: Yes, for efficient and site-specific incorporation, an orthogonal aaRS that specifically recognizes 4-Fluoro-3-tyrosine and charges it onto its cognate orthogonal tRNA is essential.[2][3] If you are utilizing a commercially available aaRS/tRNA pair, it may have been optimized for a structurally similar analog. It is therefore critical to validate its efficiency with 4-Fluoro-3-tyrosine. In cases of low incorporation efficiency, directed evolution of the aaRS may be necessary to enhance its activity and specificity for 4-Fluoro-3-tyrosine.[2][3]

Troubleshooting Guide

This guide provides solutions to common challenges encountered during the optimization of 4-Fluoro-3-tyrosine concentration.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Cell Viability or Growth Inhibition | 1. Cytotoxicity of 4F3Y: The concentration of 4-Fluoro-3-tyrosine may be in a toxic range. 2. Solvent Toxicity: If a solvent such as DMSO is used, its final concentration in the medium may be too high. | 1. Conduct a dose-response cytotoxicity assay (e.g., MTT or flow cytometry-based) to determine the IC50 value. Subsequent experiments should use concentrations significantly below this value. 2. Maintain a final solvent concentration that is non-toxic to your cells (e.g., <0.5% for DMSO). Explore alternative methods for preparing the stock solution if necessary. |

| Low Protein Titer | 1. Suboptimal 4F3Y Concentration: The concentration may be insufficient for efficient tRNA charging or, conversely, high enough to be cytotoxic. 2. Depletion of 4F3Y: The amino acid may be fully consumed during the culture. 3. Inefficient aaRS/tRNA Pair: The synthetase may not be optimally suited for 4-Fluoro-3-tyrosine. | 1. Perform a detailed titration experiment to identify the optimal concentration that balances high incorporation efficiency with minimal impact on cell health. 2. Consider a fed-batch strategy to replenish 4-Fluoro-3-tyrosine throughout the culture period. If an analytical method is available, monitor its concentration in the supernatant. 3. If low incorporation is the root cause, consider directed evolution of the aaRS to improve its catalytic efficiency with 4-Fluoro-3-tyrosine. |

| Low Incorporation Efficiency (Confirmed by MS) | 1. Inefficient aaRS: The aminoacyl-tRNA synthetase exhibits low activity or specificity for 4-Fluoro-3-tyrosine. 2. Competition with Endogenous Tyrosine: Natural tyrosine is outcompeting 4-Fluoro-3-tyrosine for binding to the orthogonal aaRS. 3. Inefficient Cellular Uptake: 4-Fluoro-3-tyrosine may not be effectively transported into the cells. | 1. Undertake directed evolution of the aaRS to enhance its activity and specificity for 4-Fluoro-3-tyrosine.[2][3] 2. If feasible, use a tyrosine-free medium formulation. If tyrosine is essential for cell viability, supplement with a minimal, controlled amount. 3. Experiment with different basal media formulations that may have improved amino acid transport characteristics. |

| Precipitation in the Culture Medium | 1. Poor Solubility of 4F3Y: The concentration of 4-Fluoro-3-tyrosine exceeds its solubility limit at the pH and temperature of the cell culture. 2. Interactions with Other Media Components: The compound may be co-precipitating with other media constituents. | 1. Prepare a more concentrated stock solution at a higher or lower pH and add it to the medium slowly with constant stirring. 2. If available, consider using a more soluble derivative, such as a dipeptide.[4] 3. Always visually inspect the medium for any signs of precipitation after the addition of 4-Fluoro-3-tyrosine and before it is used for cell culture. If precipitation is observed, a lower concentration should be tested. |

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of 4-Fluoro-3-tyrosine

This protocol details a dose-response experiment to ascertain the optimal concentration of 4-Fluoro-3-tyrosine that maximizes the yield of your target protein with high incorporation efficiency, while preserving cell viability.

Materials:

-

Your specific cell line (e.g., HEK293, CHO)

-

Complete cell culture medium appropriate for your cell line

-

Expression plasmids for your protein of interest (containing an in-frame amber stop codon), the orthogonal aaRS, and the orthogonal tRNA

-

A high-efficiency transfection reagent

-

A sterile stock solution of 4-Fluoro-3-tyrosine (e.g., 100 mM)

-

Multi-well cell culture plates (96-well or 24-well)

-

Reagents for a cell viability assay (e.g., MTT, trypan blue)

-

Reagents for quantifying your protein of interest (e.g., BCA assay, ELISA)

-

Access to a mass spectrometer for incorporation analysis

Procedure:

-

Cell Seeding: Plate your cells in a multi-well format at a density optimized for your cell line and the intended duration of the experiment.

-

Preparation of Media with 4F3Y: Create a dilution series of 4-Fluoro-3-tyrosine in your complete cell culture medium. We suggest the following concentrations: 0, 0.1, 0.25, 0.5, 0.75, 1.0, 2.0, and 5.0 mM. The 0 mM well will serve as a negative control.

-

Transfection: Transfect the cells with the expression plasmids for your target protein, the aaRS, and the tRNA using your established protocol.

-

Incubation: Following transfection, replace the existing medium with the freshly prepared media containing the different concentrations of 4-Fluoro-3-tyrosine. Incubate the cells under your standard expression conditions (e.g., 48-72 hours).

-

Protein Quantification: Harvest the cell culture supernatant (for secreted proteins) or the cell lysate (for intracellular proteins) and determine the total yield of your target protein.

-

Analysis of Incorporation Efficiency: Purify a small sample of the protein from the most promising concentrations and submit it for mass spectrometry analysis to confirm the successful incorporation of 4-Fluoro-3-tyrosine.

Data Analysis:

-

Plot cell viability as a function of 4-Fluoro-3-tyrosine concentration to identify the cytotoxic range.

-

Plot protein yield as a function of 4-Fluoro-3-tyrosine concentration to determine the concentration that results in the highest protein production.

-

The optimal concentration will be the one that provides the best compromise between high protein yield, high cell viability, and efficient incorporation of the non-canonical amino acid.

Protocol 2: Cytotoxicity Assay using MTT

This protocol provides a straightforward method for evaluating the cytotoxicity of 4-Fluoro-3-tyrosine.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

A stock solution of 4-Fluoro-3-tyrosine

-